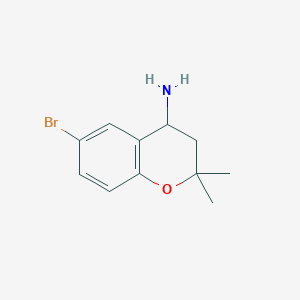

6-Bromo-2,2-dimethylchroman-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the synthesis of photochromic brominated biindenylidenediones is described, where bromine atoms are introduced into the methyl group on the benzene rings, affecting the properties of the compounds significantly . Another paper discusses the synthesis of a brominated bicyclo octan-amine, which shows potent inhibition of serotonin uptake into neurons . Additionally, the synthesis of an unsymmetrical amine tripod involving bromo and fluoro substituents is reported, which is used in FeCl2 complexes . These studies indicate that bromination is a key step in modifying the chemical properties and biological activities of these compounds.

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their properties. For example, the crystal structure of a dibrominated biindenylidenedione was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . In another study, the crystal structure of an FeCl2 complex with a brominated tripod ligand showed relatively long ligand-to-metal distances, indicating steric hindrance and asymmetry in the ligand . These findings suggest that the introduction of bromine atoms can lead to changes in molecular geometry and interactions.

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several papers. The bromination of unsaturated carboxylic acids using a dimethyl sulfoxide–trimethylsilyl bromide–amine system resulted in unusual bromolactonisation, demonstrating the potential of bromine to participate in complex chemical reactions . Another study investigated the kinetics and mechanism of the reaction between a bromomethyl dioxolone and a substituted piperazine, leading to the formation of a tertiary amine with antibacterial properties . These examples highlight the diverse chemical behaviors that brominated compounds can exhibit.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are closely tied to their structure and synthesis. The photochromic and photomagnetic properties of synthesized brominated biindenylidenediones were investigated, showing that bromine substitution can considerably affect these properties . The study on the brominated bicyclo octan-amine inhibitor of serotonin uptake also noted that the bromo analogue had higher brain levels in rats, which accounted for its greater effectiveness in blocking serotonin depletion in vivo . These findings underscore the importance of bromine in modulating the physical and chemical properties of compounds for specific applications.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Reactivity

- The synthesis of various electron-rich terpyridines, including the preparation of a key intermediate, 4'-bromo-6,6''-dimethyl-2,2':6',2''-terpyridine-4,4''-diyl bisnonaflate, was demonstrated. The nucleophilic aromatic substitution with dimethylamine provided mixtures of bromo-substituted terpyridines. These compounds, predicted to have high methyl cation affinities, could serve as excellent ligands in various applications due to their electron-rich nature (Kleoff et al., 2019).

- The preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involved the use of 2-bromo-5-amino-1,3,4-thiadiazole and subsequent chemical transformations. The bromo compound reacted chemoselectively with dimethylamine, leading to the formation of specific derivatives. These reactions and structure elucidations highlight the reactivity and potential utility of bromo compounds in synthesizing heterocyclic compounds (Safarov et al., 2005).

- A method involving Buchwald-Hartwig amination was used to synthesize lithium and potassium amides of sterically demanding aminopyridines. The reaction of Grignard compounds with 2,6-dibromopyridine in the presence of catalytic amounts of nickel bromide and tricyclohexylphosphane leads to monoarylated bromopyridines. These bromopyridines undergo further transformations, highlighting the versatility of bromo-substituted compounds in synthesizing complex structures (Scott et al., 2004).

Chemical Properties and Reactions

- The study on 4,6‐disubstituted 2,2‐dimethylchromans, particularly focusing on the impact of substituents at the 4‐ and 6‐positions, revealed their potential to inhibit insulin release from pancreatic β‐cells and relax vascular smooth muscle cells. These compounds interact with specific ion channels, indicating their significance in biological systems and potential therapeutic applications (Pirotte et al., 2017).

- The synthesis of asymmetrical tripodal ligands, specifically [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod (FBrTPA), was explored. The crystal structure of the FeCl2 complex of this ligand revealed significant ligand-to-metal distances and a κ4-N coordination mode. The study provides insights into the limits of octahedral geometry and the interaction of tripodal ligands with metal centers, which is essential for understanding coordination chemistry and designing new complexes (Benhamou et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJLFYGCARIYEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)